7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, commonly known as CTPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTPT belongs to the pyrazolo-triazine family of compounds and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
CDK2 Inhibitor
This compound has been found to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Activity
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . This suggests potential applications in the development of new anticancer drugs .
Antimicrobial Activity
Triazole nucleus, which is present in this compound, is known to exhibit a wide range of biological activities, including antibacterial properties . This suggests potential applications in the development of new antibacterial agents .
Antifungal Activity
Triazole compounds are also known for their antifungal properties . This compound, with its triazole nucleus, could potentially be used in the development of new antifungal drugs .
Anti-inflammatory Activity
Triazole compounds are known to exhibit anti-inflammatory activities . This compound could potentially be used in the development of new anti-inflammatory drugs .
Antiviral Activity
Triazole compounds are known to exhibit antiviral activities . This compound could potentially be used in the development of new antiviral drugs .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase . The result is a disruption in the phosphorylation of key proteins involved in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle . The downstream effect is a halt in cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells . The compound also induces apoptosis within HCT cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .
properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-11-4-1-3-10(7-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-5-2-6-23-14/h1-8H,9H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHJPIGZDWYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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